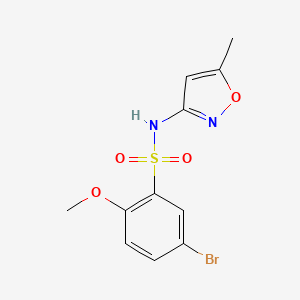![molecular formula C18H22O3 B5169022 4-butyl-8-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5169022.png)
4-butyl-8-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-butyl-8-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one, also known as coumarin, is a naturally occurring compound found in many plants. It is widely used in the pharmaceutical industry due to its various biological activities, such as anti-inflammatory, anti-tumor, and anti-coagulant effects.
Mecanismo De Acción
The mechanism of action of 4-butyl-8-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one is not fully understood. However, it is believed to exert its biological effects by inhibiting various enzymes, such as cyclooxygenase, lipoxygenase, and tyrosine kinase. Coumarin is also known to interact with various receptors, such as the serotonin receptor and the adenosine receptor. It has been suggested that this compound may modulate the activity of these receptors, leading to its biological effects.
Biochemical and Physiological Effects:
Coumarin has been shown to have various biochemical and physiological effects. It has been reported to inhibit the production of inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-1 beta. Coumarin has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, this compound has been shown to have anti-coagulant effects by inhibiting the activity of thrombin and factor Xa.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Coumarin has several advantages as a research tool. It is readily available and relatively inexpensive. Coumarin is also stable and easy to handle. However, there are some limitations to its use in lab experiments. Coumarin has low solubility in water, which can make it difficult to use in aqueous solutions. In addition, 4-butyl-8-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one has a low bioavailability, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the study of 4-butyl-8-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one. One area of research is the development of more efficient synthesis methods for this compound derivatives. Another area of research is the investigation of this compound's potential use in the treatment of neurological disorders, such as Alzheimer's disease. In addition, the development of this compound-based drugs with improved bioavailability and efficacy is an important area of research. Finally, the investigation of this compound's potential use in combination with other drugs for the treatment of cancer and other diseases is an important area of research.
Métodos De Síntesis
Coumarin can be synthesized by various methods, including Perkin reaction, Pechmann condensation, and Knoevenagel condensation. The Perkin reaction involves the condensation of salicylaldehyde with acetic anhydride in the presence of an alkali catalyst. Pechmann condensation involves the reaction of phenol with a β-keto ester in the presence of a strong acid catalyst. Knoevenagel condensation involves the reaction of salicylaldehyde with malonic acid in the presence of a base catalyst. Among these methods, Pechmann condensation is the most commonly used method for 4-butyl-8-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one synthesis.
Aplicaciones Científicas De Investigación
Coumarin has been extensively studied for its various biological activities. It has been reported to have anti-inflammatory, anti-tumor, and anti-coagulant effects. Coumarin has also been shown to have antioxidant, antiviral, and antibacterial properties. In addition, 4-butyl-8-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one has been investigated for its potential use in the treatment of diabetes, Alzheimer's disease, and other neurological disorders.
Propiedades
IUPAC Name |
4-butyl-8-methyl-7-(2-methylprop-2-enoxy)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-5-6-7-14-10-17(19)21-18-13(4)16(9-8-15(14)18)20-11-12(2)3/h8-10H,2,5-7,11H2,1,3-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNVQTVGONOUOIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[3-amino-5-(ethylthio)-4H-1,2,4-triazol-4-yl]-N-(3,4-dimethylphenyl)butanamide](/img/structure/B5168940.png)
![ethyl 2-methyl-4-{[4-(4-morpholinyl)phenyl]amino}-6-quinolinecarboxylate hydrochloride](/img/structure/B5168946.png)
![4-{[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methoxybenzenesulfonate](/img/structure/B5168954.png)
![4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-[2-(1-naphthyl)ethyl]butanamide](/img/structure/B5168974.png)
![3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-(2-phenylethyl)propanamide](/img/structure/B5168984.png)

![N-(1-{1-[(6-methyl-2-pyridinyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5168993.png)

![3,4-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B5169007.png)

![(3-cyclohexen-1-ylmethyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5169014.png)
![N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-butenamide](/img/structure/B5169019.png)
![6-(4-tert-butylphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5169033.png)
![N-(4-bromophenyl)-2-[(4-ethyl-5-{[(2-fluorobenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5169048.png)
